CP 376395

Overview

Description

CP-376395 is a potent, selective, and brain-penetrable antagonist of the corticotropin-releasing factor receptor 1 (CRF1 receptor). This receptor is a member of the class B G-protein-coupled receptors and plays a significant role in mediating behavioral and endocrine responses to fear and stress . CP-376395 has been studied for its potential therapeutic applications in treating conditions such as osteoporosis, diabetes, depression, migraine, and anxiety .

Mechanism of Action

Target of Action

CP-376395 is a potent, selective, and brain-penetrable antagonist of the Corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor is a member of class B G-protein-coupled receptors (GPCRs) and plays an important role in mediating behavioral and endocrine responses to fear and stress .

Mode of Action

CP-376395 fully antagonizes oCRF-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors . It binds at an allosteric site and shows high selectivity for the human CRF1 receptor subtype .

Biochemical Pathways

The interaction of CP-376395 with the CRF1 receptor affects the corticotropin-releasing factor signaling pathway . This interaction leads to the inhibition of adenylate cyclase activity, thereby affecting the downstream cAMP-dependent pathway .

Result of Action

The antagonistic action of CP-376395 on the CRF1 receptor leads to a decrease in the physiological responses to stress and fear . In animal models, it has been shown to dose-dependently attenuate intake of water and food .

Biochemical Analysis

Biochemical Properties

CP-376395 interacts with the CRF1 receptor, a member of class B G-protein-coupled receptors (GPCRs). It binds at an allosteric site and fully antagonizes oCRF-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors . It is highly selective for the human CRF1 receptor subtype .

Cellular Effects

CP-376395 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration . It also demonstrates antagonist effects in similar concentrations as the well-established antagonist CP-376395 in experiments on hippocampal neurons .

Molecular Mechanism

CP-376395 exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds at an allosteric site on the CRF1 receptor . This binding interaction contributes to its ability to antagonize the CRF1 receptor and inhibit the activation of the HPA axis .

Temporal Effects in Laboratory Settings

The effects of CP-376395 have been observed to change over time in laboratory settings. For instance, a study found that quinine rapidly reduced dopamine signaling on two distinct time scales .

Dosage Effects in Animal Models

In animal models, the effects of CP-376395 vary with different dosages. For example, in male B6 mice, CP-376395 was found to dose-dependently attenuate intake of H2O and food .

Preparation Methods

The synthesis of CP-376395 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:

Step 1: Formation of the pyridinamine core.

Step 2: Introduction of the ethylpropyl group.

Step 3: Addition of the dimethyl and trimethylphenoxy groups.

The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

CP-376395 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives .

Scientific Research Applications

CP-376395 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the CRF1 receptor and its role in various physiological processes.

Biology: Researchers use CP-376395 to investigate the molecular mechanisms underlying stress and anxiety-related disorders.

Medicine: The compound is studied for its potential therapeutic effects in treating conditions such as depression, anxiety, and other stress-related disorders.

Industry: CP-376395 is used in the development of new drugs targeting the CRF1 receptor

Comparison with Similar Compounds

CP-376395 is unique in its high selectivity and potency for the CRF1 receptor. Similar compounds include:

CP-154526: Another CRF1 receptor antagonist with similar properties but different chemical structure.

CP-547632: A compound with a different target but similar therapeutic applications.

CP-640186: Another CRF1 receptor antagonist with distinct pharmacological properties.

The uniqueness of CP-376395 lies in its ability to penetrate the brain and its high selectivity for the CRF1 receptor, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

CP 376395 is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is part of the class B G-protein-coupled receptors (GPCRs). This compound has garnered attention for its potential therapeutic applications in various conditions such as anxiety, depression, and stress-related disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, and relevant research findings.

This compound functions primarily as a negative allosteric modulator of the CRF1 receptor. It exhibits high selectivity towards CRF1 over CRF2 receptors, with binding affinities characterized by Ki values of 12 nM for CRF1 and greater than 10,000 nM for CRF2 . The compound binds to an allosteric site on the receptor, which influences receptor conformation and function without directly competing with endogenous ligands.

Binding Dynamics

Molecular dynamics simulations have provided insights into the binding dynamics of this compound within the CRF1 receptor. Studies indicate that key residues such as Asn283 and Met206 play significant roles in stabilizing the antagonist within the binding pocket. The escape pathways for this compound from this pocket have been categorized into three potential pathways (PW1, PW2, PW3), with PW3 identified as the most likely escape route .

Pharmacological Profile

This compound has demonstrated efficacy in attenuating CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration. Its oral bioavailability further enhances its potential as a therapeutic agent . The compound's ability to penetrate the blood-brain barrier makes it particularly relevant for neuropsychiatric applications.

In Vivo Studies

In animal models, this compound has shown promise in reducing anxiety-like behaviors and modulating stress responses. For example, experiments have indicated that administration of this compound can significantly decrease behavioral responses to stressors .

Table: Key Research Findings on this compound

| Study | Findings |

|---|---|

| Tran et al. (2014) | Demonstrated that this compound modulates anxiety and pain processing via CRF receptor mechanisms. |

| Kean et al. (2015) | Investigated conformational changes in CRF receptors induced by antagonists like this compound. |

| Boyson et al. (2014) | Explored interactions between social stress and dopaminergic systems influenced by this compound. |

These studies collectively underscore the multifaceted role of this compound in modulating neurobiological pathways associated with stress and anxiety.

Properties

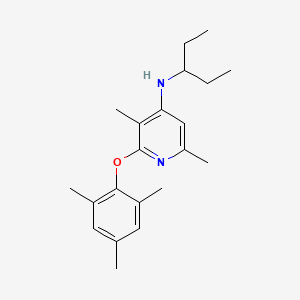

IUPAC Name |

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZBSVDBNLAVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047298 | |

| Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175140-00-8 | |

| Record name | CP-376395 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-376395 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.